Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)-

Catalog No.
S13003475
CAS No.
676168-43-7
M.F
C20H20N2O
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)-

CAS Number

676168-43-7

Product Name

Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)-

IUPAC Name

2-cyclohexyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C20H20N2O/c1-3-7-15(8-4-1)18-19(16-11-13-21-14-12-16)23-20(22-18)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2

InChI Key

IXRGDCYJQRBAIS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=C(O2)C3=CC=NC=C3)C4=CC=CC=C4

Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)-, is a complex organic compound featuring a pyridine ring substituted with a 2-cyclohexyl-4-phenyl-5-oxazole moiety. The compound is characterized by its unique structural arrangement, which combines the properties of both pyridine and oxazole. Pyridine itself is a basic heterocyclic organic compound with the formula C5H5NC_5H_5N, known for its aromaticity and presence in various biological and industrial applications . The specific compound has a molecular formula of C16H19N3OC_{16}H_{19}N_3O and a molecular weight of approximately 281.34 g/mol.

, including:

  • Electrophilic Substitution: The electron-rich nitrogen atom in the pyridine ring can participate in electrophilic substitution reactions.
  • Nucleophilic Reactions: The oxazole moiety can also engage in nucleophilic substitution reactions due to its electron-deficient character.
  • Oxidation and Reduction: The compound may undergo oxidation to form more oxidized derivatives or reduction to yield amines.

These reactions are often facilitated by various reagents such as halogens, acids, and bases, depending on the desired transformation.

Pyridine derivatives have been extensively studied for their biological activities. Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- has shown potential in various pharmacological applications. It may exhibit:

  • Antimicrobial Properties: Compounds with similar structures have been found to possess antimicrobial activity.
  • Anticancer Activity: Some pyridine derivatives have demonstrated efficacy against cancer cell lines, indicating potential therapeutic uses in oncology.

Research into the specific biological activity of this compound is ongoing, focusing on its interaction with various biological targets.

The synthesis of Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation reactions involving pyridine derivatives and oxazoles.
  • Cyclization Processes: Cyclization of appropriate precursors containing both cyclohexyl and phenyl groups can yield the desired oxazole structure.
  • Functional Group Transformations: Starting materials can be modified through functional group transformations to introduce the necessary substituents on the pyridine ring.

These synthetic routes typically require careful control of reaction conditions to optimize yield and purity.

Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- has several applications across various fields:

  • Pharmaceutical Industry: Due to its potential biological activity, it may serve as a lead compound for drug development.
  • Agricultural Chemicals: Compounds with similar structures are often used in agrochemicals for pest control.
  • Material Science: Its unique chemical properties may lend it utility in the development of novel materials or polymers.

Studies on the interactions of Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- with biological macromolecules are essential for understanding its mechanism of action. Potential interactions include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Investigating its affinity for various receptors could elucidate its pharmacological effects.

Such studies are crucial for determining the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-CyclohexylpyridineContains a cyclohexyl group attached to pyridineLacks the oxazole moiety
4-(Phenyl)-pyridineA simpler derivative with only a phenyl substituentDoes not contain cyclohexane or oxazole
2-(Cyclohexyl)-oxazoleFeatures an oxazole structure but lacks the pyridineDoes not incorporate the aromatic properties of pyridine
2-Cyclohexyl-4-methylpyridineSimilar structure with a methyl group instead of phenylVariation in substituent affects biological activity

Uniqueness

Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- is unique due to its combination of both pyridine and oxazole functionalities along with cyclohexane and phenylene groups. This distinct arrangement may confer specific biological activities not present in simpler analogs, making it a valuable subject for further research and application development.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

304.157563266 g/mol

Monoisotopic Mass

304.157563266 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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